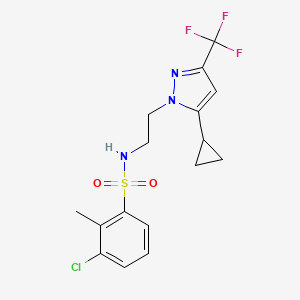
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione, also known as BML-210, is a synthetic compound that belongs to the family of purine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione is not fully understood. However, it has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death by activating the Nrf2/ARE pathway.
实验室实验的优点和局限性
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield and purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has not been extensively studied in humans, and its safety and efficacy in humans are not known.
未来方向
There are several future directions for the study of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune diseases. Another direction is to study its long-term effects in animal models and humans. In addition, further studies are needed to understand its mechanism of action and to identify its molecular targets. Finally, the development of new analogs of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione with improved potency and selectivity may lead to the discovery of more effective therapeutic agents.
合成方法
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione can be synthesized by the reaction of 7-benzyl-1,3-dimethylxanthine with octylsulfanyl acetic anhydride in the presence of a base such as pyridine. The reaction yields the desired compound in good yield and purity. The structure of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione was confirmed by NMR, IR, and mass spectrometry.
科学研究应用
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
属性
CAS 编号 |
374549-44-7 |
|---|---|
产品名称 |
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |
分子式 |
C22H30N4O2S |
分子量 |
414.57 |
IUPAC 名称 |
7-benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N4O2S/c1-4-5-6-7-8-12-15-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |
InChI 键 |
ICBLXYYBKTUEED-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



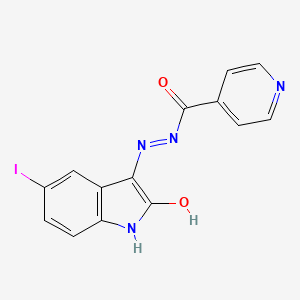
![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2855038.png)
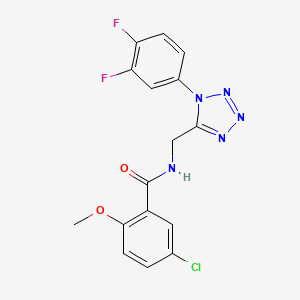
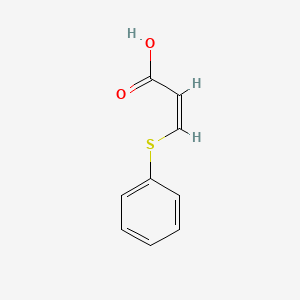
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide](/img/structure/B2855045.png)
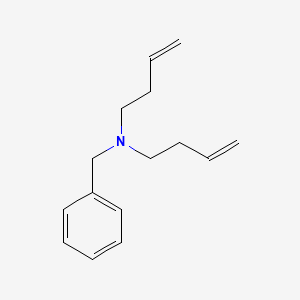
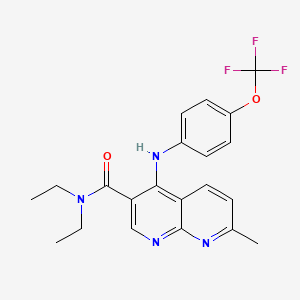
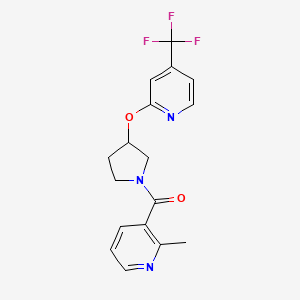
![2-([1,1'-biphenyl]-4-yl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2855052.png)
![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2855054.png)

![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)
